molecular formula C18H32N2O6S B13860743 Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)

Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)

Cat. No.: B13860743
M. Wt: 404.5 g/mol
InChI Key: UCVQMGJWVIGCAG-AYYBCBNYSA-N
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Description

Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers) is an impurity of Clindamycin, a semi-synthetic antibiotic derived from Lincomycin. This compound is often used in pharmaceutical research and quality control to ensure the purity and efficacy of Clindamycin formulations.

Preparation Methods

The preparation of Lincomycin Hydrochloride EP Impurity B involves several synthetic routes and reaction conditions. One common method includes the use of Lincomycin as a starting material, which undergoes various chemical transformations to yield the desired impurity. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial production methods for this compound are typically carried out in controlled environments to ensure consistency and quality. These methods may involve large-scale synthesis using automated equipment and stringent quality control measures to monitor the production process .

Chemical Reactions Analysis

Lincomycin Hydrochloride EP Impurity B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include various solvents (e.g., methylene chloride, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Lincomycin Hydrochloride EP Impurity B has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

    Biology: Studied for its biological activity and interactions with various biological molecules.

    Medicine: Used in pharmaceutical research to study the stability, efficacy, and safety of Clindamycin formulations.

    Industry: Employed in quality control processes to ensure the purity and consistency of pharmaceutical products

Mechanism of Action

The mechanism of action of Lincomycin Hydrochloride EP Impurity B involves its interaction with bacterial ribosomes, similar to Clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and thereby exerting its antibacterial effects. The molecular targets and pathways involved include the inhibition of peptide bond formation and the disruption of bacterial protein synthesis.

Comparison with Similar Compounds

Lincomycin Hydrochloride EP Impurity B can be compared with other similar compounds, such as:

  • Lincomycin EP Impurity A
  • Lincomycin EP Impurity C
  • Clindamycin EP Impurity A

These compounds share structural similarities but differ in their specific chemical structures and properties. Lincomycin Hydrochloride EP Impurity B is unique due to its specific diastereomeric mixture and its role as an impurity in Clindamycin .

Properties

Molecular Formula

C18H32N2O6S

Molecular Weight

404.5 g/mol

IUPAC Name

(2S,4Z)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide

InChI

InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/b10-6-/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1

InChI Key

UCVQMGJWVIGCAG-AYYBCBNYSA-N

Isomeric SMILES

CC/C=C\1/C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O

Canonical SMILES

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O

Origin of Product

United States

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